molecular formula C15H15N B13529554 3-(2-Phenylphenyl)azetidine

3-(2-Phenylphenyl)azetidine

Cat. No.: B13529554
M. Wt: 209.29 g/mol
InChI Key: FJIVBSFGDBUFGR-UHFFFAOYSA-N
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Description

3-(2-Phenylphenyl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylphenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is driven by photochemical conditions and results in the formation of the azetidine ring.

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of copper-catalyzed multicomponent reactions. These reactions are efficient and can be conducted under mild conditions without the need for a base . The use of microwave irradiation and solid support, such as alumina, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Phenylphenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives of azetidine.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted azetidines with various functional groups.

Mechanism of Action

The mechanism of action of 3-(2-Phenylphenyl)azetidine is primarily driven by its ring strain and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through its nitrogen atom. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.

Uniqueness: 3-(2-Phenylphenyl)azetidine is unique due to its four-membered ring structure, which balances stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, providing a unique set of properties for various applications .

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

3-(2-phenylphenyl)azetidine

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)13-10-16-11-13/h1-9,13,16H,10-11H2

InChI Key

FJIVBSFGDBUFGR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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